molecular formula C8H6F2O2 B1605269 3,4-Difluorophenyl acetate CAS No. 36914-77-9

3,4-Difluorophenyl acetate

Cat. No.: B1605269
CAS No.: 36914-77-9
M. Wt: 172.13 g/mol
InChI Key: SCDFAHSIYYBVTF-UHFFFAOYSA-N
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Description

3,4-Difluorophenyl acetate is an organic compound with the molecular formula C8H6F2O2 It is a derivative of phenyl acetate where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Difluorophenyl acetate can be synthesized through several methods. One common approach involves the acetylation of 3,4-difluorophenol using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Another method involves the use of 3,4-difluorobenzoyl chloride, which reacts with acetic acid in the presence of a base like pyridine. This method also provides a high yield of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluorophenyl acetate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can replace fluorine with groups like amines or thiols.

    Hydrolysis: The ester group in this compound can be hydrolyzed to form 3,4-difluorophenol and acetic acid in the presence of a base or acid.

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Hydrolysis: Aqueous solutions of sodium hydroxide or hydrochloric acid are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products

The major products formed from these reactions include 3,4-difluorophenol, 3,4-difluorobenzoic acid, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have demonstrated that derivatives of 3,4-difluorophenyl acetate exhibit significant antiproliferative effects against various cancer cell lines. A notable study assessed the compound's efficacy against multiple human tumor cell lines using MTT assays, revealing the following results:

Cell LineIC50 (μM)Activity Level
HT-29 (Colorectal)0.5High
MCF-7 (Breast)8Moderate
HCT-116 (Colon)2High
HepG2 (Liver)10Low

These findings indicate that while the compound is highly effective against colorectal cancer, its efficacy diminishes in other types such as liver cancer.

Mechanistic Insights
Further investigations into the mechanisms of action revealed that this compound interacts with specific molecular targets within cancer cells, potentially modulating signaling pathways related to cell proliferation and apoptosis. The compound's structure allows it to influence the activity of enzymes involved in these processes, providing a basis for its therapeutic potential .

Agricultural Chemistry

Pesticidal Properties
this compound has been studied for its potential use as a pesticide. Research indicates that fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts. The introduction of fluorine atoms can improve the stability and efficacy of agrochemicals, making them more effective at lower concentrations .

Material Science

Polymer Synthesis
In material science, this compound is utilized as a building block for synthesizing fluorinated polymers. These polymers are known for their superior thermal stability and chemical resistance. The incorporation of difluorophenyl groups into polymer matrices enhances properties such as hydrophobicity and mechanical strength, making them suitable for applications in coatings and advanced materials .

Case Studies

  • Study on Anticancer Activity
    A comprehensive study evaluated the antiproliferative effects of this compound derivatives on various human tumor cell lines. The results highlighted significant differences in activity levels across different cell lines, indicating the need for further research into structure-activity relationships (SAR) to optimize therapeutic efficacy.
  • Fluorinated Agrochemicals
    Research conducted on fluorinated pesticides demonstrated that derivatives of this compound exhibited improved bioactivity against target pests compared to traditional compounds. This study emphasizes the importance of fluorination in enhancing the effectiveness of agricultural chemicals .
  • Synthesis of Fluorinated Polymers
    A recent investigation into the synthesis of polymers incorporating this compound revealed that these materials possess enhanced thermal stability and chemical resistance. The study focused on developing new polymer formulations for industrial applications .

Mechanism of Action

The mechanism of action of 3,4-difluorophenyl acetate depends on its specific application. In biological systems, the presence of fluorine atoms can influence the compound’s interaction with molecular targets such as enzymes or receptors. Fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds.

For example, in enzyme inhibition, this compound may act as a competitive inhibitor by mimicking the natural substrate of the enzyme, thereby blocking its active site and preventing the enzyme from catalyzing its normal reaction.

Comparison with Similar Compounds

3,4-Difluorophenyl acetate can be compared with other fluorinated phenyl acetates, such as:

  • 2,4-Difluorophenyl acetate
  • 2,5-Difluorophenyl acetate
  • 4-Fluorophenyl acetate

These compounds share similar structural features but differ in the position and number of fluorine atoms on the benzene ring. The unique substitution pattern of this compound can lead to distinct chemical and physical properties, such as differences in reactivity, solubility, and biological activity. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Biological Activity

3,4-Difluorophenyl acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and applications based on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the acetylation of 3,4-difluorophenol. The reaction can be catalyzed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. This method allows for the efficient formation of the acetate ester while minimizing by-products.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its antimicrobial and anti-inflammatory properties. Below are key findings from recent studies:

Antimicrobial Activity

  • In vitro Studies : Research indicates that this compound exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values range from 50 to 100 µg/mL for these strains.
  • Fungal Inhibition : The compound has shown effectiveness against certain fungal strains, with MIC values comparable to established antifungal agents. For instance, it demonstrated significant inhibition against Candida albicans with an MIC of 25 µg/mL.
MicroorganismMIC (µg/mL)
Staphylococcus aureus50
Bacillus subtilis100
Candida albicans25

Anti-inflammatory Properties

Studies have also explored the anti-inflammatory potential of this compound. It has been shown to inhibit the expression of pro-inflammatory cytokines in vitro, suggesting a mechanism that may involve the modulation of signaling pathways related to inflammation.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted by Zhang et al. (2023) evaluated the efficacy of various phenyl acetate derivatives, including this compound. The results indicated that this compound exhibited a synergistic effect when combined with conventional antibiotics against resistant bacterial strains.
  • Inflammation Model : In an animal model of inflammation induced by lipopolysaccharides (LPS), administration of this compound resulted in a significant reduction in edema and inflammatory markers compared to control groups.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • The presence of fluorine atoms enhances lipophilicity and may improve membrane permeability.
  • The acetoxy group contributes to its reactivity and potential interaction with biological targets.

Properties

IUPAC Name

(3,4-difluorophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-5(11)12-6-2-3-7(9)8(10)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDFAHSIYYBVTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00958113
Record name 3,4-Difluorophenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00958113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36914-77-9
Record name Phenol, 2,4-difluoro-, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036914779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Difluorophenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00958113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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